molecular formula C24H21N5O5S B2361126 3-(phenylsulfonyl)-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893275-30-4

3-(phenylsulfonyl)-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2361126
CAS No.: 893275-30-4
M. Wt: 491.52
InChI Key: UEFKVEYLUCHYOJ-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound notable for its unique chemical structure and diverse applications in various scientific fields. Its intricate arrangement of phenylsulfonyl and trimethoxyphenyl groups within the triazoloquinazoline framework endows it with distinctive properties.

Preparation Methods

The synthesis of 3-(phenylsulfonyl)-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine generally involves several steps, starting from easily available precursors:

  • Synthetic Routes and Reaction Conditions:

  • Industrial Production Methods: : The industrial production of this compound, while less common, would likely require optimization of reaction conditions to ensure high yields and purity. Parameters such as reaction temperature, solvents, and catalysts would be meticulously controlled.

Chemical Reactions Analysis

  • Types of Reactions: : The compound is capable of undergoing various chemical reactions:

    • Oxidation: : Could lead to the formation of sulfone derivatives.

    • Reduction: : Potentially yields amine derivatives with different functionalities.

    • Substitution: : Particularly electrophilic aromatic substitutions could introduce diverse functional groups onto the phenyl rings.

  • Common Reagents and Conditions: : Reagents such as bromine for halogenation, lithium aluminium hydride for reductions, and sulfur trioxide for sulfonation could be employed under controlled temperature and pressure conditions.

  • Major Products Formed: : Products vary widely depending on the reaction, ranging from sulfone derivatives in oxidation reactions to substituted quinazoline in substitution processes.

Scientific Research Applications

  • Biology: : Biological research can exploit its unique structural features to study interactions with various biological targets, including proteins and enzymes.

  • Medicine: : There is potential in pharmacological studies, particularly in exploring its interactions with cellular pathways relevant to diseases.

  • Industry: : Industrially, it can be used in the synthesis of advanced materials and catalysts.

Mechanism of Action

  • Mechanism: : The compound interacts with molecular targets by binding to specific sites on enzymes or receptors, possibly altering their activity.

  • Molecular Targets and Pathways: : Its activity might involve key pathways in cellular signaling or metabolism, influencing processes such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

  • Comparison with Similar Compounds: : Compared to structurally similar compounds like [1,2,3]triazoloquinazolines, 3-(phenylsulfonyl)-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine offers enhanced reactivity and potential specificity due to its unique substitution pattern.

  • List of Similar Compounds

    • [1,2,3]triazoloquinazoline

    • N-(3,4,5-trimethoxyphenyl)quinazolinamine

    • Phenylsulfonyl-quinazoline derivatives

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O5S/c1-32-19-13-15(14-20(33-2)21(19)34-3)25-22-17-11-7-8-12-18(17)29-23(26-22)24(27-28-29)35(30,31)16-9-5-4-6-10-16/h4-14H,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFKVEYLUCHYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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